molecular formula C16H23ClN2O2 B13341853 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride

1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B13341853
M. Wt: 310.82 g/mol
InChI Key: PWMOBUXHKSVDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzyl)-1,8-diazaspiro[45]decan-2-one hydrochloride is a chemical compound that belongs to the class of diazaspiro compounds These compounds are known for their unique spirocyclic structure, which imparts distinct chemical and biological properties

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method allows for the formation of the spirocyclic structure with high yield and selectivity . The reaction involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. Industrial production methods may involve optimization of reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzyl group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with molecular targets such as receptor interaction protein kinase 1 (RIPK1). By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, which is a form of programmed cell death . This inhibition has therapeutic potential in various inflammatory diseases.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1,8-diazaspiro[4.5]decan-2-one;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c1-20-14-4-2-13(3-5-14)12-18-15(19)6-7-16(18)8-10-17-11-9-16;/h2-5,17H,6-12H2,1H3;1H

InChI Key

PWMOBUXHKSVDHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CCC23CCNCC3.Cl

Origin of Product

United States

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